molecular formula C9H12N2O2 B1307881 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid CAS No. 521300-21-0

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1307881
CAS No.: 521300-21-0
M. Wt: 180.2 g/mol
InChI Key: MRMIARQJIAUKDJ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 5-position and a carboxylic acid group at the 3-position

Scientific Research Applications

5-Cyclopentyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Future Directions

FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding. In this context, 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives are defined as privileged fragments for FXIa inhibitors’ lead discovery . This suggests that “5-cyclopentyl-1H-pyrazole-3-carboxylic Acid” and similar compounds could have potential applications in the development of new anticoagulant drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopentyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, which then undergoes cyclization with a suitable carboxylating agent to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the carboxylic acid group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring or cyclopentyl group .

Mechanism of Action

The mechanism of action of 5-cyclopentyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

    5-Phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.

    5-Methyl-1H-pyrazole-3-carboxylic acid: Features a methyl group at the 5-position.

    5-Ethyl-1H-pyrazole-3-carboxylic acid: Contains an ethyl group at the 5-position.

Uniqueness: 5-Cyclopentyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

5-cyclopentyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMIARQJIAUKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Cyclopentyl-1H-pyrazol-3-carboxylic acid ethyl ester (17.1 g, 82 mmol) and 1M NaOH solution (205 ml, 205 mmol) were dissolved in 1,4-dioxan (300 ml) and the reaction was heated to 50° C. under nitrogen and stirred for 3 hours. The reaction mixture was cooled, adjusted to pH 2 using concentrated hydrochloric acid and the solvent was removed under reduced pressure. The residual solid was azeotrped with toluene (2×30 ml), dissolved in ethyl acetate (500 ml) and washed with water (200 ml). The aqueous phase was removed, extracted with ethyl acetate (2×200 ml) and the combined organic extracts were dried over MgSO4. The solvent was removed under reduced pressure and the residue was azeotrped with dichloromethane (2×50 ml) to give 5-cyclopentyl-1H-pyrazol-3-carboxylic acid (13 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.75-12.88 (2H, brs), 6.43 (1H, s), 2.97-3.08 (1H, quin), 1.91-2.02 (2H, m), 1.50-1.76 (6H, 2×m) ppm. LRMS (electrospray): m/z [M−H]+ 179. Anal. Found C, 59.72; H, 6.74; N, 15.37. C9H12N2 requires C, 59.99; H, 6.71; N, 15.55%.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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